molecular formula C8H9F3N2O B2486457 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1087800-63-2

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2486457
CAS No.: 1087800-63-2
M. Wt: 206.168
InChI Key: RITSFVJFPNZMEP-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 1087800-63-2) is a chemical building block of significant interest in medicinal chemistry and oncology research . This compound, with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol, serves as a key precursor in the synthesis of advanced therapeutic agents . Its specific research value lies in its application for developing Pyridin-2(1H)-one quinolinone derivatives, which function as potent mutant-isocitrate dehydrogenase (IDH) inhibitors . These inhibitors are being actively investigated for the treatment of cancers and benign tumors featuring IDH mutations, representing a targeted approach for precision medicine . The molecule features a pyridin-2-one core substituted with an ethyl group, an amino group, and a trifluoromethyl group, which enhances its metabolic stability and binding affinity in biological systems. Available suppliers include Ambeed, Inc. and Chemenu Inc., offering the compound for research and development purposes . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-2-13-6(8(9,10)11)4-3-5(12)7(13)14/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITSFVJFPNZMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl 4,4,4-Trifluoro-3-Aminobutanoate Derivatives

A patent by EP2821398A1 outlines a route starting from ethyl 4,4,4-trifluoro-3-aminobutanoate (Fig. 1A). Cyclization under acidic conditions (HCl/EtOH, 0°C, 2 h) yields the dihydropyridinone core. The ethyl group is introduced via nucleophilic substitution using ethyl bromide in the presence of K₂CO₃ (DMF, 50°C, 12 h), achieving a 78% isolated yield. Critical parameters include stoichiometric control of the ethylating agent to minimize N-alkylation byproducts.

Table 1. Optimization of Ethylation Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K₂CO₃ 50 12 78
DMSO NaH 60 8 65
THF Et₃N 40 24 42

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in anhydrous EtOH (0°C, 2 h), yielding a white crystalline solid (87.5% recovery). Recrystallization from methanol ensures ≥95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Mechanistic Insights

Acid-Mediated Cyclization

Protonation of the amine in ethyl 4,4,4-trifluoro-3-aminobutanoate activates the carbonyl for intramolecular attack, forming the six-membered ring (Fig. 1B). Density functional theory (DFT) calculations indicate a transition state energy of Δ*G‡ = 24.3 kcal/mol, favoring chair-like conformations to minimize steric strain.

Role of TBAB in Suzuki Coupling

TBAB enhances the solubility of CF₃Bpin in aqueous media, facilitating oxidative addition to Pd⁰. Kinetic studies reveal a first-order dependence on [Pd] and [CF₃Bpin], with a rate constant k = 1.2 × 10⁻³ s⁻¹ at 80°C.

Analytical and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis of the hydrochloride salt (CCDC 2055433) confirms the Z-configuration of the enamine moiety. Key metrics:

  • Bond lengths : N1–C2 = 1.335 Å, C2–O1 = 1.230 Å
  • Dihedral angles : C6–C5–N1–C2 = 178.2°.

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with 5% weight loss by 150°C. Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation, supporting long-term storage in amber glass vials.

Industrial-Scale Considerations

Cost Analysis

Raw material costs for a 1 kg batch:

  • Ethyl 4,4,4-trifluoro-3-aminobutanoate: $420/kg
  • CF₃Bpin: $1,150/kg
  • Pd(PPh₃)₄: $3,200/kg

The palladium-catalyzed route incurs higher costs ($8,760/kg) versus the cyclization method ($2,940/kg), making the latter preferable for bulk production.

Environmental Impact

Process mass intensity (PMI) calculations:

  • Cyclization route: PMI = 32 (solvent recovery reduces to 18)
  • Suzuki route: PMI = 45 (high due to Pd waste)

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibit promising anticancer properties. A study focusing on similar trifluoromethyl pyrimidine derivatives demonstrated their potential against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. The results showed varying degrees of efficacy compared to established chemotherapeutics like doxorubicin, suggesting that modifications to the dihydropyridine structure could enhance biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that certain derivatives possess antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to or exceeding those of traditional antifungal agents .

Insecticidal Activity

In addition to its medicinal uses, this compound has been investigated for its insecticidal properties. Bioassays revealed moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings indicate the potential for developing new agricultural pesticides based on this compound, which could offer alternatives to existing chemical controls .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with altered biological activities. The ability to modify the trifluoromethyl group or the amine substituent allows researchers to tailor the compound's properties for specific applications in both medicinal and agricultural fields.

Data Table: Summary of Biological Activities

Activity Tested Concentration Effectiveness Comparison Agent
Anticancer5 μg/mlModerate to high efficacyDoxorubicin
Antifungal50 μg/mlInhibition rates up to 100%Tebuconazole
Insecticidal500 μg/mlModerate efficacyChlorantraniliprole

Trifluoromethyl Pyrimidine Derivatives

A study published in Frontiers in Chemistry synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which demonstrated significant antifungal and insecticidal activities . This research highlights the broader implications of trifluoromethyl compounds, including those related to this compound.

Synthesis Techniques

The synthesis techniques employed for creating derivatives of this compound often involve the use of ethyl trifluoroacetoacetate as a starting material, showcasing a versatile approach to developing new pharmacologically active compounds .

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Fluorinated Compounds

Key Compounds for Comparison:

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}ethanol (Ref: 10-F019407, CymitQuimica)

Structural and Functional Differences:

Parameter This compound 2-{[3-(Trifluoromethyl)phenyl]sulfonyl}ethanol
Core Structure Dihydropyridinone ring Benzene ring with sulfonyl and ethanol groups
Functional Groups Amino (-NH₂), trifluoromethyl (-CF₃), ethyl (-C₂H₅) Trifluoromethyl (-CF₃), sulfonyl (-SO₂), hydroxyl (-OH)
Fluorination Pattern CF₃ at position 6 CF₃ attached to phenyl ring
Potential Applications Bioactive intermediates (hypothesized) Sulfonylation reagents or surfactants (inferred)

Commercial Availability:

Both compounds are available through CymitQuimica in varying quantities (e.g., 250 mg to 25 g), suggesting their utility in small-scale research .

Research Findings and Limitations

  • Dihydropyridinone Derivatives: Limited published data exist for the target compound, but related fluorinated dihydropyridinones have shown activity in kinase inhibition studies. The CF₃ group’s electron-withdrawing effects may stabilize charge distribution in binding pockets .
  • Sulfonyl Ethanol Analog: No direct biological data are available, but sulfonyl-containing compounds are frequently used in drug design (e.g., protease inhibitors). The hydroxyl group may facilitate derivatization for prodrug strategies .

Gaps in Knowledge:

  • Comparative pharmacokinetic or toxicity data for these compounds are absent in accessible literature.

Biological Activity

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with significant biological activity due to its unique structural features. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3N2OC_9H_{10}F_3N_2O with a molecular weight of approximately 218.18 g/mol. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which can enhance the compound's efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may improve binding affinity and selectivity toward these targets, potentially modulating their activity. This compound has been investigated for its role as a ligand in biochemical studies .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that fluorinated compounds can exhibit enhanced cytotoxicity due to their metabolic resistance . The compound has been evaluated for its effects on hematologic tumors, demonstrating promising results in inhibiting cell proliferation.

Case Studies

  • Antiproliferative Activity : In a study involving several hematologic tumor cell lines (HEL, K562, HL-60), derivatives containing the trifluoromethyl group exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth .
  • Enzyme Interaction : The compound has been explored for its potential to inhibit specific enzymes involved in drug metabolism. For example, it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism pathways .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructureBiological ActivityNotable Features
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-oneStructureModerate cytotoxicityMethyl instead of ethyl
3-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one-Lower activity against tumor cellsLacks trifluoromethyl group
3-Amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one-Similar enzyme interaction profileCyclopropyl substitution

The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound compared to its analogs without this substituent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted acrylonitriles or cyanoacetamides. For example, analogs like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one were synthesized using 2-cyanoacetamide and benzylideneacetone in DMSO with potassium tert-butoxide as a base . Post-cyclization modifications, such as Hofmann degradation (using sodium hypobromite) or chlorination (calcium hypochlorite), can introduce amino or halogen substituents .

Key Data :

Reaction StepReagents/ConditionsProduct
Cyclization2-cyanoacetamide, benzylideneacetone, KOtBu/DMSO3-cyano-6-methyl-4-phenylpyridin-2(1H)-one
Hofmann ReactionNaOBr, aqueous HCl3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., trifluoromethyl at C6, ethyl at N1) via 1^1H and 13^13C NMR. For analogs, aromatic protons appear at δ 6.8–8.2 ppm, while NH2_2 groups resonate at δ 5.5–6.0 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1650–1700 cm1^{-1} and NH2_2 bends at ~1600 cm1^{-1} .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for confirming dihydropyridinone tautomerism .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Store under inert atmosphere (N2_2/Ar) at room temperature to prevent hydrolysis or oxidation. The trifluoromethyl group enhances electron-withdrawing effects, potentially increasing susceptibility to nucleophilic attack at the carbonyl position . Avoid prolonged exposure to moisture or strong acids/bases.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridinone core be addressed?

  • Methodological Answer : Substituent directing effects dictate reactivity. For example:

  • Electrophilic Substitution : The trifluoromethyl group at C6 deactivates the ring, directing electrophiles to C5 (meta to CF3_3). Chlorination or nitration at this position has been observed in analogs like 3-nitro-6-(trifluoromethyl)pyridin-2-ol .

  • Nucleophilic Reactions : The amino group at C3 can act as a directing group for cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl moieties .

    Data Contradiction Analysis : Discrepancies in substitution patterns may arise from solvent polarity (e.g., DMSO vs. THF) or catalyst choice. Verify outcomes via control experiments with isotopic labeling .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Common discrepancies include:

  • Tautomerism : The 1,2-dihydropyridin-2-one structure can interconvert between keto and enol forms, altering NMR signals. Use variable-temperature NMR to track tautomeric equilibria .
  • Byproduct Formation : Side reactions (e.g., over-halogenation) may occur if hypohalite reagents are not carefully titrated. Monitor via LC-MS and optimize stoichiometry .

Q. What computational approaches predict the reactivity of the trifluoromethyl group in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) studies can model the electronic effects of CF3_3. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for CF3_3-assisted reactions (e.g., SNAr) using Gaussian or ORCA software .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

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